REACTION_CXSMILES
|
[CH:1]1([C:4]([C:6]2[C:11]([F:12])=[CH:10][C:9]([O:13]CC3C=CC(OC)=CC=3)=[CH:8][C:7]=2[F:23])=[O:5])[CH2:3][CH2:2]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:1]1([C:4]([C:6]2[C:7]([F:23])=[CH:8][C:9]([OH:13])=[CH:10][C:11]=2[F:12])=[O:5])[CH2:2][CH2:3]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 2 hour at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The material was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified via flash column chromatography (80 g silica gel, ISCO, eluting with 30-100% ethyl acetate in hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |